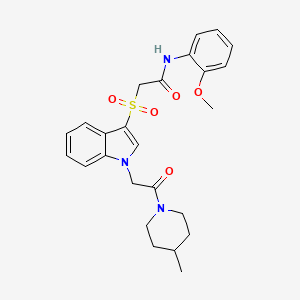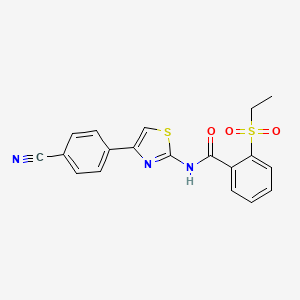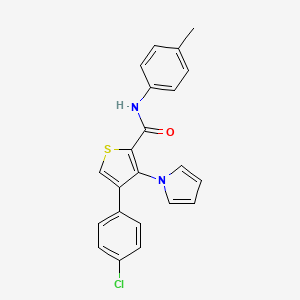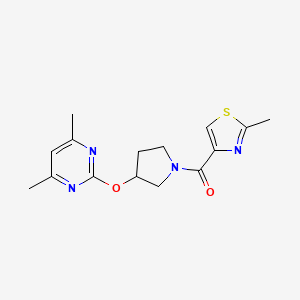
3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity.Scientific Research Applications
Fluorescence Sensors for Metal Ions
Sulfonato-Salen-type ligands, which share structural motifs with the compound , have been synthesized and explored for their photophysical properties. These compounds exhibit strong UV/Vis-absorption and fluorescence, making them excellent candidates for use as fluorescence sensors for metal ions like Cu2+ in water and living cells. Their ability to act as highly selective and sensitive turn-off fluorescence sensors demonstrates their potential in environmental monitoring and cellular imaging applications (Li Zhou et al., 2012).
Anticonvulsant Activity
Hybrid molecules incorporating features from known antiepileptic drugs (AEDs) have been synthesized to explore new therapeutic agents. These compounds, including variations of propanamides and butanamides, have shown broad spectra of activity across different seizure models, highlighting their potential as new anticonvulsant medications. The discovery of such compounds provides a promising avenue for the development of more effective treatments for epilepsy (K. Kamiński et al., 2015).
Insecticidal Applications
The discovery and characterization of sulfoxaflor, a novel insecticide, showcases the application of sulfonamides in pest control. Sulfoxaflor and related sulfoximine compounds have shown broad-spectrum efficacy against various sap-feeding insect pests, offering a new class of insect control agents. This innovation is particularly relevant in addressing resistance issues with existing insecticides, providing a sustainable approach to pest management (Yuanming Zhu et al., 2011).
Mechanosynthesis in Pharmaceutical Development
The application of mechanochemistry in synthesizing pharmaceutically relevant compounds, including sulfonyl-(thio)ureas, demonstrates an innovative approach to drug manufacturing. This method provides an environmentally friendly and efficient alternative to traditional synthesis techniques, highlighting the versatility and potential of compounds related to "3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide" in drug development processes (Davin Tan et al., 2014).
Future Directions
Future research on this compound could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could be interesting to explore its potential interactions with various biological targets, given the known activity of phenylpiperazine derivatives .
properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h2,5-6,9-10,19H,1,3-4,7-8,11-18H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVEKYVJUNCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)


![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)


![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)
